[(2S)-3,3-dimethylbutan-2-yl]azanium
Description
[(2S)-3,3-Dimethylbutan-2-yl]azanium is a chiral ammonium ion characterized by a branched hydrocarbon chain and a positively charged nitrogen center. Its IUPAC name specifies the S-configuration at the second carbon of the 3,3-dimethylbutane backbone, where the azanium group (-NH₃⁺) is attached. This structural arrangement confers distinct steric and electronic properties, making it relevant in asymmetric synthesis and pharmaceutical intermediates.
Properties
Molecular Formula |
C6H16N+ |
|---|---|
Molecular Weight |
102.20 g/mol |
IUPAC Name |
[(2S)-3,3-dimethylbutan-2-yl]azanium |
InChI |
InChI=1S/C6H15N/c1-5(7)6(2,3)4/h5H,7H2,1-4H3/p+1/t5-/m0/s1 |
InChI Key |
DXSUORGKJZADET-YFKPBYRVSA-O |
Isomeric SMILES |
C[C@@H](C(C)(C)C)[NH3+] |
Canonical SMILES |
CC(C(C)(C)C)[NH3+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3,3-dimethylbutan-2-yl]azanium typically involves the following steps:
Starting Material: The synthesis begins with 3,3-dimethylbutan-2-ol as the starting material.
Conversion to Amine: The hydroxyl group of 3,3-dimethylbutan-2-ol is converted to an amine group through a series of reactions.
Formation of Azanium Ion: The amine is then protonated to form the azanium ion, resulting in [(2S)-3,3-dimethylbutan-2-yl]azanium.
Industrial Production Methods
Industrial production of [(2S)-3,3-dimethylbutan-2-yl]azanium may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(2S)-3,3-dimethylbutan-2-yl]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azanium ion back to its neutral amine form.
Substitution: The azanium group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction will produce the corresponding amine.
Scientific Research Applications
[(2S)-3,3-dimethylbutan-2-yl]azanium has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2S)-3,3-dimethylbutan-2-yl]azanium involves its interaction with molecular targets such as enzymes and receptors. The azanium group can form ionic bonds with negatively charged sites on proteins, influencing their activity and function. This interaction can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Table 1: Key Structural and Physical Properties
Key Observations :
- Chirality : The S-configuration is critical for enantioselective interactions, as seen in thiourea catalysts (), where stereochemistry dictates catalytic efficiency .
- Counterion Effects: While the target compound’s counterion is unspecified, analogues like [(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium chloride () demonstrate how chloride ions influence crystallinity (monoclinic P21 space group) and stability .
Key Observations :
- Synthetic Flexibility : The (2S)-3,3-dimethylbutan-2-yl group is synthesized via multistep routes involving azide intermediates and thiourea coupling (), with yields (~63%) comparable to other chiral amines .
- Pharmaceutical Relevance : Benzathine benzylpenicillin () exemplifies how azanium salts improve drug stability and solubility via counterion selection, a strategy applicable to the target compound .
Crystallographic and Stability Data
- Crystal Packing: The monoclinic P21 structure of [(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium chloride () reveals tight molecular packing (Z=2, V=1511.68 ų), likely due to hydrogen bonding between NH₃⁺ and chloride ions . Similar packing efficiency is expected for the target compound, affecting its melting point and hygroscopicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
